molecular formula C13H12N4OS B2829357 3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-48-7

3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2829357
M. Wt: 272.33
InChI Key: WGNYVBBNMKKJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolopyrimidine family, which has been extensively studied for their biological activities.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against both Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showcasing its potential for treating infections caused by these bacteria (Lahmidi et al., 2019).
  • Another study synthesized various fused pyrimidines that exhibited antimicrobial activity, emphasizing the compound's relevance in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Synthetic Methodologies and Structural Analysis

  • The synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives was achieved, showcasing the compound's utility in generating structurally diverse molecules for further biological evaluation (Nagaraju et al., 2013).
  • A series of compounds including triazolo and triazinopyrimidine derivatives were prepared, indicating a potential for antimicrobial activity but no significant antitumor activity, highlighting the selective biological potential of these derivatives (Said et al., 2004).

Chemical Synthesis and Molecular Structure

  • Anomalous cyclization of ethyl acetoacetate hydrazone derivatives led to the production of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, revealing insights into the synthesis pathways and chemical behavior of these compounds (Erkin & Krutikov, 2007).
  • Synthesis in supercritical carbon dioxide was utilized to create 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, showcasing an environmentally friendly method that could be applied to related compounds for efficient and green synthesis processes (Baklykov et al., 2019).

properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-2-4-10(5-3-9)8-19-13-16-15-12-14-11(18)6-7-17(12)13/h2-7H,8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNYVBBNMKKJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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